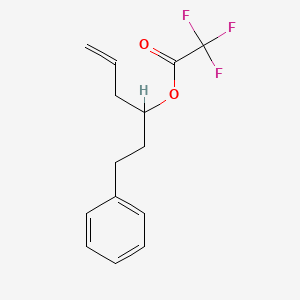
1-Phenylhex-5-en-3-yl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylhex-5-en-3-yl trifluoroacetate is an organic compound characterized by the presence of a phenyl group, a hexenyl chain, and a trifluoroacetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylhex-5-en-3-yl trifluoroacetate typically involves the esterification of 1-Phenylhex-5-en-3-ol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenylhex-5-en-3-yl trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: 1-Phenylhex-5-en-3-one or 1-Phenylhex-5-enoic acid
Reduction: 1-Phenylhex-5-en-3-ol
Substitution: Various substituted phenylhexenyl derivatives
Aplicaciones Científicas De Investigación
1-Phenylhex-5-en-3-yl trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenylhex-5-en-3-yl trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate group can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The phenyl and hexenyl groups contribute to its overall chemical properties and potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenylhex-5-en-3-yl acetate
- 1-Phenylhex-5-en-3-yl propionate
- 1-Phenylhex-5-en-3-yl butyrate
Uniqueness
1-Phenylhex-5-en-3-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical properties compared to other esters
Propiedades
Número CAS |
113002-60-1 |
|---|---|
Fórmula molecular |
C14H15F3O2 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
1-phenylhex-5-en-3-yl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C14H15F3O2/c1-2-6-12(19-13(18)14(15,16)17)10-9-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2 |
Clave InChI |
RPJRHDGGWXPFQF-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CCC1=CC=CC=C1)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


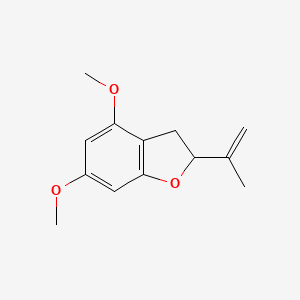
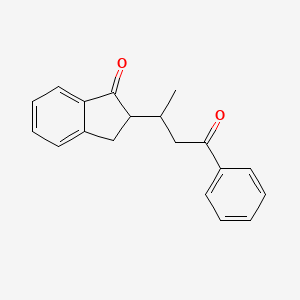
![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
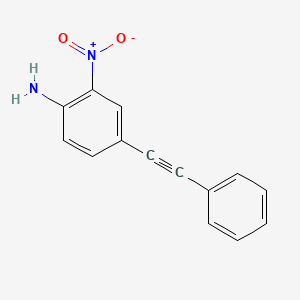
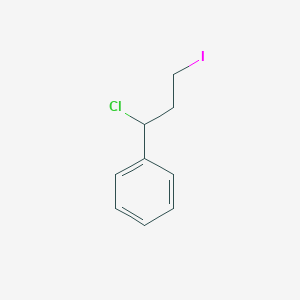
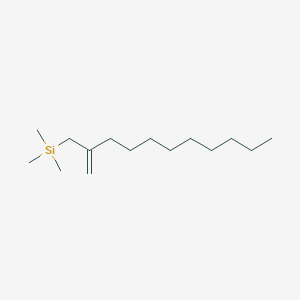
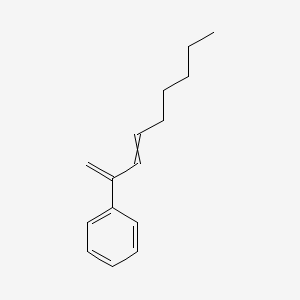
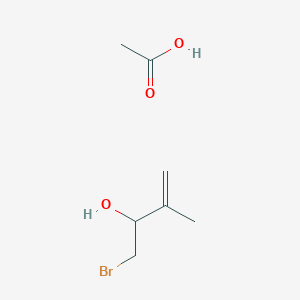
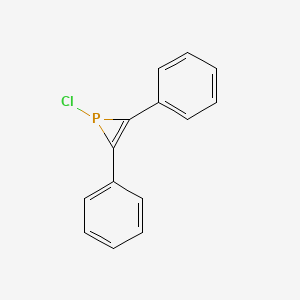
![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)
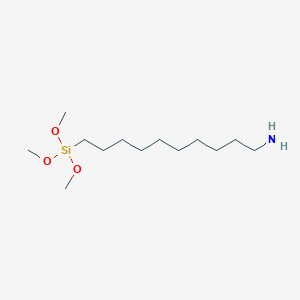
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
![Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-](/img/structure/B14298980.png)
